7-氯-5-碘-1H-吲唑

描述

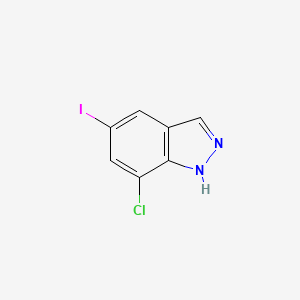

7-chloro-5-iodo-1H-indazole is a derivative of indazole, which is one of the most important heterocycles in drug molecules . Indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Synthesis Analysis

Indazole derivatives are synthesized through various methods. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

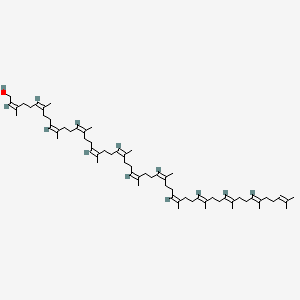

Indazole, an important fused aromatic heterocyclic system, contains a benzene and pyrazole ring with a chemical formula of C7H6N2 . It usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

Indazole-containing derivatives have been developed to construct these heterocycles with better biological activities . The reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .科学研究应用

一氧化氮合酶的抑制

- 已发现 7-硝基吲唑衍生物(包括与 7-氯-5-碘-1H-吲唑结构相关的化合物)是各种生物系统中一氧化氮合酶 (NOS) 的有效抑制剂。这些化合物对大脑、内皮和可诱导的 NOS 同工型表现出显着的抑制作用,表明它们可用于探索一氧化氮 (NO) 在体内的生理和病理作用 (Bland-Ward & Moore, 1995)。

癫痫的调节

- 7-硝基吲唑与 7-氯-5-碘-1H-吲唑具有相同的核心结构,已显示出可减轻匹罗卡品在小鼠中诱发的癫痫的严重程度。这种作用归因于对神经元 NOS 的抑制,突出了 NO 在中枢神经系统中的兴奋性和促惊厥作用 (van Leeuwen, de Vries, & Dzoljic, 1995)。

疼痛管理的潜力

- 与 7-氯-5-碘-1H-吲唑相关的 3-芳基-吲哚和 3-芳基-吲唑衍生物的研究已发现有效且选择性的 Nav1.7 抑制剂。这些化合物(包括一种在减轻各种动物模型中的疼痛方面显示出疗效的化合物)可以作为开发新的疼痛管理疗法的基础 (Luo et al., 2019)。

神经保护和脑水肿

- 研究探索了与 7-氯-5-碘-1H-吲唑结构相似的化合物(如 DY-9760e)在短暂局灶性脑缺血模型中的脑保护作用。这些化合物已显示出通过调节钙调蛋白活性并保持血脑屏障完整性来减少脑水肿并改善预后 (Sato, Morishima, & Shirasaki, 2003)。

作用机制

Target of Action

7-Chloro-5-iodo-1H-indazole, also known as 7-Chloro-5-iodo (1H)indazole, is a derivative of indazole . Indazole derivatives have been found to exhibit inhibitory activities against human cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . The primary targets of these compounds are likely to be proteins or enzymes involved in the proliferation of these cancer cells.

Mode of Action

Indazole derivatives have been shown to interact with their targets, leading to changes in cellular processes such as apoptosis and cell cycle . For instance, one compound was found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Biochemical Pathways

The biochemical pathways affected by 7-Chloro-5-iodo-1H-indazole are likely related to cell proliferation and survival. As mentioned, indazole derivatives can inhibit Bcl2 family members and the p53/MDM2 pathway . The Bcl2 family of proteins plays a crucial role in regulating apoptosis, while the p53/MDM2 pathway is involved in cell cycle regulation and apoptosis.

Result of Action

The result of the action of 7-Chloro-5-iodo-1H-indazole is likely to be the inhibition of cancer cell proliferation. This is inferred from the observed effects of similar indazole derivatives on cancer cell lines . The molecular and cellular effects would include changes in cell cycle progression and induction of apoptosis.

未来方向

属性

IUPAC Name |

7-chloro-5-iodo-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBKZYKDFMZFCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646840 | |

| Record name | 7-Chloro-5-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000343-56-5 | |

| Record name | 7-Chloro-5-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

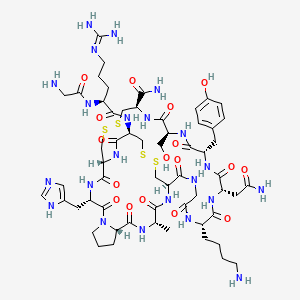

![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver](/img/structure/B3044322.png)